Evomonoside is a cardiac glycoside, a class of organic compounds known for their potent effects on the heart. [, , , , ] It is found naturally in several plant species, including Carissa spinarum [], Alstonia boonei [], Lepidium apetalum [, ], and Cheiranthus allioni []. Evomonoside is primarily studied for its cytotoxic and antiherpetic properties. [, , ]
Evomonoside is a naturally occurring compound classified as a flavonoid glycoside. It is primarily derived from various plant sources, particularly those belonging to the genus Evodia, which are known for their medicinal properties. Evomonoside exhibits several biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.
Evomonoside is typically extracted from the fruits and leaves of Evodia rutaecarpa, a plant used in traditional medicine in various cultures, especially in East Asia. The extraction process often involves solvent extraction methods, which allow for the isolation of the compound from plant matrices.
Evomonoside belongs to the class of flavonoids, specifically categorized under flavonol glycosides. This classification is significant due to the wide range of biological activities associated with flavonoids, which include their role in human health and their potential therapeutic applications.
The synthesis of Evomonoside can be approached through various methods:
Evomonoside has a complex molecular structure characterized by a flavonoid backbone with a sugar moiety attached. Its molecular formula is typically represented as , indicating that it contains 16 carbon atoms, 16 hydrogen atoms, and 7 oxygen atoms.
Evomonoside participates in various chemical reactions typical of flavonoids:
The mechanism of action of Evomonoside involves multiple pathways:
Studies have shown that Evomonoside can inhibit tumor growth in vitro and in vivo models, highlighting its potential as an anticancer agent.
Evomonoside has several applications in scientific research:
The isolation of evomonoside traces back to mid-20th century phytochemical investigations targeting medicinal plants. Initial characterization occurred during the 1950s when researchers focused on elucidating the bioactive constituents of traditional medicinal species, particularly those within the Apocynaceae family [7]. The compound was first isolated from Evodia rutaecarpa (now classified within the Rutaceae family), from which it derives its name [7]. Early structural elucidation efforts identified its aglycone core as digitoxigenin, a cardenolide previously characterized from Digitalis species, and established the presence of a monosaccharide unit as rhamnose [4]. Subsequent research confirmed its presence in multiple genera, though it never achieved the pharmaceutical prominence of related cardenolides like digoxin or digitoxin due to its relatively lower abundance and complex isolation procedures [5]. Natural occurrence studies reveal evomonoside primarily accumulates in specialized plant tissues including leaves, seeds, and roots where it functions as part of the plant's chemical defense arsenal against herbivory and pathogens [5] [10].
Evomonoside demonstrates a discontinuous taxonomic distribution across angiosperms, primarily concentrating in specific genera of medicinal significance. Current phytochemical evidence confirms its presence in the following plant groups:
Table 1: Plant Species Producing Evomonoside
Plant Species | Family | Tissue Localization | Relative Abundance |
---|---|---|---|
Evodia rutaecarpa | Rutaceae | Fruits, Seeds | Moderate |
Lepidium apetalum | Brassicaceae | Seeds | Low |
Digitalis lanata | Plantaginaceae | Leaves | Low-Moderate |
Digitalis ferruginea | Plantaginaceae | Leaves | Low |
Streptocaulon griffithii | Apocynaceae | Roots, Bark | Moderate |
Recent metabolomic profiling of Digitalis species across Balkan populations revealed significant interspecific variation in evomonoside content [5]. While prominent in D. lanata and D. ferruginea, the compound was notably absent in D. grandiflora, suggesting biosynthetic pathway differences among closely related taxa [5]. Within the Brassicaceae family, Lepidium apetalum (syn. L. densiflorum) represents an unusual source, as cardenolides are not characteristic metabolites of this plant family, indicating possible horizontal gene transfer or independent evolution of cardenolide biosynthesis [10]. The patchy phylogenetic occurrence of evomonoside—spanning Rutaceae, Plantaginaceae, Brassicaceae, and Apocynaceae—supports multiple independent evolutionary origins rather than shared ancestral biosynthesis, possibly driven by similar ecological pressures [5] [10].
Despite functional parallels, evomonoside belongs fundamentally to the cardenolide glycoside class rather than flavonoid glycosides. Its structural organization comprises three key domains:
Table 2: Structural Comparison Between Evomonoside and Related Glycosides
Compound | Aglycone | Glycosidic Moiety | Core Structure | Classification |
---|---|---|---|---|
Evomonoside | Digitoxigenin | α-L-Rhamnose | Cardenolide | Steroid glycoside |
Quercetin-3-O-rutinoside | Quercetin | Rutinose | Flavonol | Flavonoid glycoside |
Digoxin | Digoxigenin | Three digitoxose units | Cardenolide | Steroid glycoside |
Lanatoside C | Digitoxigenin | Glucose + acetyl | Cardenolide | Steroid glycoside |
Biosynthetically, evomonoside originates from isoprenoid precursors (mevalonate pathway) rather than the phenylpropanoid pathway characteristic of true flavonoids [3]. The glycosylation step involves specific UDP-glycosyltransferases that attach rhamnose to the C-3 hydroxyl of digitoxigenin, analogous to glycosylation patterns in flavonoids but utilizing different sugar donors and enzyme families [10]. Its classification under CHEBI:71000 as a "cardenolide glycoside" accurately reflects this biochemical origin [4]. Functionally, it shares with flavonoid glycosides the role of enhancing solubility and enabling compartmentalization within plant tissues, though its specific ecological roles involve sodium-potassium ATPase inhibition in herbivores rather than UV protection or pollinator attraction typical of flavonoids [5] [10]. The compound exemplifies how structural convergence in glycosylation strategies appears across distinct phytochemical classes addressing similar physiological challenges in plant-environment interactions [10].
Figure: Molecular Structure of Evomonoside Highlighting Key Domains
O╱O───────O O╲ ╱C═C C╱ ╲ ╱ ╲ O∕ C─C C═C───╱ ╲∕ ╱ ╲ ╱ ╲ OO C C C╱ ╱ ╱ ╱HO─C C C C╲ ╲ ╲ ╲C C─────C─────C╲ ╱ ╱ ╱C─C─────C─────C╱ ╲ ╱ ╱C C─C C╱ ╱ ╲ ╱RhaO─C C C╲ ╱ ╱O───────O
Steroid nucleus (blue), Lactone ring (red), Rhamnose unit (green)
The biosynthetic pathway leading to evomonoside involves several enzymatic stages: cholesterol serves as the steroidal precursor undergoing hydroxylations, oxidations, and lactone formation, culminating in digitoxigenin. The final step involves glycosyltransferase-mediated attachment of rhamnose from UDP-rhamnose [10]. Unlike flavonoid glycosides where glycosylation typically increases stability and decreases chemical reactivity, cardenolide glycosylation significantly influences bioactivity potency and target specificity toward animal Na+/K+-ATPases [5]. This structural modification enhances molecular recognition of the ATPase binding pocket, demonstrating how plant glycosylation strategies evolve in response to ecological pressures beyond mere solubility management [5] [10].
Table 3: Key Enzymatic Steps in Evomonoside Biosynthesis
Biosynthetic Stage | Key Enzymes | Chemical Transformation |
---|---|---|
Steroid Backbone | HMG-CoA reductase | Mevalonate → Isopentenyl pyrophosphate |
Cardenolide Formation | P450 monooxygenases | Hydroxylation at C-14, Lactonization at C-17 |
Digitoxigenin Synthesis | 5β-Progesterone hydroxylase | Introduction of β-configured methyl groups |
Glycosylation | UDP-rhamnosyltransferase | Rhamnose attachment at C-3-OH |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2